molecular formula C11H15ClF3N B13825850 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride

Cat. No.: B13825850
M. Wt: 253.69 g/mol
InChI Key: CJNUAORXKUDOAK-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring. This compound is known for its significant pharmacological activities and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using reagents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. It is known to affect neurotransmitter systems by blocking reuptake transporters, thereby increasing the levels of neurotransmitters in the synaptic cleft . This action is similar to that of fluoxetine, which also contains a trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15ClF3N

Molecular Weight

253.69 g/mol

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H

InChI Key

CJNUAORXKUDOAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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